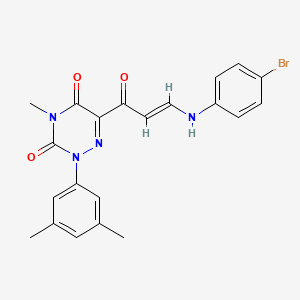

6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Descripción

BenchChem offers high-quality 6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-[(E)-3-(4-bromoanilino)prop-2-enoyl]-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O3/c1-13-10-14(2)12-17(11-13)26-21(29)25(3)20(28)19(24-26)18(27)8-9-23-16-6-4-15(22)5-7-16/h4-12,23H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREPQURDZCKGNJ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CNC3=CC=C(C=C3)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/NC3=CC=C(C=C3)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Structure and Synthesis

The molecular formula of the compound is . Its structure features a triazine ring substituted with various functional groups that contribute to its biological properties. The synthesis of this compound typically involves the reaction of 4-bromoaniline with acryloyl derivatives under controlled conditions to yield the desired triazine derivative.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 433.3 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

| CAS Number | 477845-37-7 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains and fungi. It has shown significant efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

In a comparative study, the compound demonstrated higher antibacterial activity than standard antibiotics such as ampicillin and ciprofloxacin. The minimum inhibitory concentration (MIC) values were notably lower for this compound, indicating its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . In vitro assays have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Antifungal Activity

In addition to antibacterial properties, it has been tested against fungal pathogens like Candida albicans. The results indicated that it possesses antifungal activity comparable to established antifungal agents like fluconazole.

Case Studies

- Study on Antibacterial Activity :

- Inflammation Model :

- Fungal Inhibition Assay :

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinity of this compound with various biological targets. The docking analysis revealed that it binds effectively to bacterial DNA gyrase and cyclooxygenase-2 (COX-2), which are key enzymes involved in bacterial replication and inflammation, respectively.

Table 2: Docking Results

| Target Protein | Binding Energy (kcal/mol) | Mode of Interaction |

|---|---|---|

| DNA Gyrase | -9.5 | Hydrogen bonds & hydrophobic interactions |

| COX-2 | -8.7 | Ionic interactions & π-stacking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.